3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220038-88-9
VCID: VC2926542
InChI: InChI=1S/C14H20BrNO.ClH/c15-14-5-3-13(4-6-14)11-17-9-7-12-2-1-8-16-10-12;/h3-6,12,16H,1-2,7-11H2;1H
SMILES: C1CC(CNC1)CCOCC2=CC=C(C=C2)Br.Cl
Molecular Formula: C14H21BrClNO
Molecular Weight: 334.68 g/mol

3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride

CAS No.: 1220038-88-9

Cat. No.: VC2926542

Molecular Formula: C14H21BrClNO

Molecular Weight: 334.68 g/mol

* For research use only. Not for human or veterinary use.

3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride - 1220038-88-9

Specification

CAS No. 1220038-88-9
Molecular Formula C14H21BrClNO
Molecular Weight 334.68 g/mol
IUPAC Name 3-[2-[(4-bromophenyl)methoxy]ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C14H20BrNO.ClH/c15-14-5-3-13(4-6-14)11-17-9-7-12-2-1-8-16-10-12;/h3-6,12,16H,1-2,7-11H2;1H
Standard InChI Key NJQJDCVLRHQZJH-UHFFFAOYSA-N
SMILES C1CC(CNC1)CCOCC2=CC=C(C=C2)Br.Cl
Canonical SMILES C1CC(CNC1)CCOCC2=CC=C(C=C2)Br.Cl

Introduction

Chemical Structure and Identity

3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride is characterized by a piperidine ring with substitution at the 3-position, containing a 4-bromobenzyl group attached via an ether linkage to an ethyl chain. The compound exists as a hydrochloride salt, which significantly enhances its solubility in aqueous environments while maintaining stability during storage and handling. The molecular structure features several important functional groups, including the heterocyclic piperidine ring, the para-bromine substitution on the benzyl group, and the ether linkage connecting these moieties .

Structural Comparison

While examining the molecular architecture of 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride, it becomes important to distinguish it from similar compounds. Unlike 3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride, which features a direct phenoxy connection, our target compound contains a benzyl ether linkage that alters its conformational flexibility and spatial arrangement . Similarly, it differs from 2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride in the position of substitution on the piperidine ring (position 3 versus position 2), which creates distinct stereochemical properties .

Chemical Properties

The physicochemical properties of 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride can be assessed based on structural analysis and comparison with related compounds:

PropertyExpected Value
Molecular FormulaC₁₄H₂₀BrNO·HCl
Molecular WeightApproximately 334-335 g/mol
Physical AppearanceWhite to off-white crystalline solid
SolubilityReadily soluble in water and polar organic solvents
Melting PointExpected range of 180-220°C (based on similar compounds)
LogPEstimated 3.2-3.8 (indicating moderate lipophilicity)

The presence of the bromine atom at the para position of the benzyl group contributes significantly to the compound's lipophilicity, while the protonated piperidine nitrogen (as the hydrochloride salt) enhances its water solubility. These balanced properties make it potentially useful for pharmaceutical applications requiring both membrane permeability and aqueous solubility .

Synthetic Pathways and Preparation

The synthesis of 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride typically involves a multi-step process that ensures regioselective substitution at the 3-position of the piperidine ring. Based on synthetic routes employed for structurally similar compounds, the preparation likely follows several key steps.

General Synthetic Route

A common synthetic approach would involve:

  • Preparation of the 4-bromobenzyl ether intermediate by reacting 4-bromobenzyl alcohol with an appropriate alkylating agent under basic conditions

  • Coupling of this intermediate with a suitably protected 3-substituted piperidine derivative

  • Deprotection steps to reveal the free piperidine nitrogen

  • Salt formation through treatment with hydrochloric acid to yield the final hydrochloride product

This synthetic pathway offers advantages in terms of regioselectivity and yield, though alternative routes may be developed depending on starting material availability and reaction optimization requirements.

Reaction Conditions and Considerations

The reaction conditions for synthesizing this compound require careful control of temperature, solvent selection, and catalyst concentrations. Typical reaction parameters include:

  • Use of aprotic solvents such as DMF, THF, or acetonitrile

  • Base-catalyzed conditions (e.g., K₂CO₃, NaH) for ether formation

  • Temperatures ranging from room temperature to 80°C

  • Inert atmosphere (nitrogen or argon) to prevent oxidation

  • Purification through column chromatography or recrystallization

Industrial-scale production would likely involve optimization of these parameters to enhance yield, purity, and cost-effectiveness .

Pharmacological Relevance and Biological Activities

The structural features of 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride suggest potential pharmacological activities that may be of interest for medicinal chemistry applications.

Structure-Activity Relationships

The pharmacological profile of this compound would be influenced by several key structural elements:

  • The piperidine ring, which is a common pharmacophore in many neurologically active compounds

  • The 3-position substitution on the piperidine, which creates a specific spatial orientation for receptor binding

  • The bromobenzyl group, which enhances lipophilicity and may participate in halogen bonding interactions

  • The flexible ethoxy linker, which provides conformational adaptability for binding to biological targets

Compounds with similar structural features have demonstrated activities at various neurotransmitter receptors, particularly those in dopaminergic and serotonergic pathways .

Further pharmacological screening would be necessary to confirm these potential activities and establish comprehensive structure-activity relationships .

Reactivity and Chemical Behavior

The chemical reactivity of 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride is governed by its functional groups and their electronic properties.

Functional Group Reactivity

Several reactive centers exist within the molecule:

  • The piperidine nitrogen (as hydrochloride salt) can undergo acid-base reactions and, when deprotonated, acts as a nucleophile

  • The bromine substituent on the benzyl group can participate in various metal-catalyzed coupling reactions (e.g., Suzuki, Sonogashira)

  • The ether linkage is susceptible to cleavage under strong acidic conditions or with certain Lewis acids

  • The benzyl group can undergo electrophilic aromatic substitution reactions, with reactivity influenced by the electron-withdrawing bromine substituent

These reactivity patterns provide opportunities for further derivatization and structure-activity relationship studies .

Stability Considerations

The stability profile of 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride would be characterized by:

  • Relative resistance to oxidative degradation due to the absence of readily oxidizable groups

  • Sensitivity to strong acids that might cleave the ether linkage

  • Stability under basic conditions unless exposed to strong nucleophiles

  • Photosensitivity due to the aryl bromine substituent, requiring storage in amber containers

  • Long-term storage stability as a hydrochloride salt compared to the free base form

These stability considerations are important for handling, storage, and formulation development if the compound were to be developed for pharmaceutical applications .

Spectroscopic Characterization

Comprehensive characterization of 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride would typically employ multiple spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H-NMR spectrum would feature characteristic signals:

  • Piperidine ring protons (multiple signals between δ 1.4-3.5 ppm)

  • Ethylene linker protons (typically δ 3.5-4.0 ppm)

  • Benzyl methylene protons (singlet around δ 4.5 ppm)

  • Aromatic protons showing an AA'BB' pattern (δ 7.2-7.6 ppm) characteristic of para-substituted benzene

¹³C-NMR would reveal carbon signals for the piperidine ring (δ 25-55 ppm), ethylene linker (δ 65-75 ppm), aromatic carbons (δ 125-140 ppm), and the carbon bearing the bromine (approximately δ 120 ppm) .

Mass Spectrometry

Mass spectrometric analysis would likely show:

  • Molecular ion peaks corresponding to the protonated molecule [M+H]⁺

  • Characteristic isotope pattern due to bromine (approximately equal peaks at m/z and m/z+2)

  • Fragmentation patterns including loss of HCl, cleavage at the ether linkage, and fragmentation of the piperidine ring

These spectroscopic fingerprints would be essential for confirming the structure and purity of synthesized material .

Comparative Analysis

A comparative analysis with structurally related compounds provides valuable insights into the potential properties and applications of 3-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride.

Structural Analogues Comparison

The following table outlines key structural differences between our target compound and related analogues:

CompoundKey Structural DifferencesSignificance
3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochlorideDirect phenoxy vs. benzyloxy linkageAltered flexibility and biodistribution
2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride2- vs. 3-position substitution on piperidineDifferent stereochemistry and receptor interactions
3-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochlorideBiphenyl vs. single phenyl ringIncreased lipophilicity and steric bulk
2-Bromo-4-ethylphenyl 2-(3-piperidinyl)ethyl-ether hydrochlorideDifferent bromine position and ethyl substitutionModified electronic distribution

These structural variations result in distinct physicochemical properties and potentially different biological activities, highlighting the importance of precise structural features in determining compound behavior .

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